Methyl 2-(2,6-dimethylphenoxy)pentanoate
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Overview
Description
Methyl 2-(2,6-dimethylphenoxy)pentanoate is an organic compound characterized by its ester functional group and a phenoxy moiety substituted with two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dimethylphenoxy)pentanoate typically involves the esterification of 2-(2,6-dimethylphenoxy)pentanoic acid with methanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2-(2,6-dimethylphenoxy)pentanoic acid+methanolH2SO4Methyl 2-(2,6-dimethylphenoxy)pentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Typically, the reaction is carried out at elevated temperatures and pressures to enhance the reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-dimethylphenoxy)pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(2,6-dimethylphenoxy)pentanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Hydrolysis: 2-(2,6-dimethylphenoxy)pentanoic acid and methanol.
Reduction: 2-(2,6-dimethylphenoxy)pentanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-(2,6-dimethylphenoxy)pentanoate serves as a building block for the synthesis of more complex molecules. Its ester group can be transformed into various functional groups, making it a versatile intermediate.
Biology and Medicine
This compound can be used in the development of pharmaceuticals, particularly as a precursor for drugs that require a phenoxy moiety. Its structural features may contribute to bioactivity, making it a candidate for further pharmacological studies.
Industry
In the materials science field, this compound can be used as a plasticizer or as an intermediate in the production of specialty polymers. Its chemical stability and functional group compatibility make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 2-(2,6-dimethylphenoxy)pentanoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,4-dimethylphenoxy)propanoate
- Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate
- Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate
Uniqueness
Methyl 2-(2,6-dimethylphenoxy)pentanoate is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, boiling points, and reactivity profiles, making it distinct in its applications.
Properties
CAS No. |
112736-93-3 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 2-(2,6-dimethylphenoxy)pentanoate |
InChI |
InChI=1S/C14H20O3/c1-5-7-12(14(15)16-4)17-13-10(2)8-6-9-11(13)3/h6,8-9,12H,5,7H2,1-4H3 |
InChI Key |
JWGIGLDRYJRNBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC)OC1=C(C=CC=C1C)C |
Origin of Product |
United States |
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